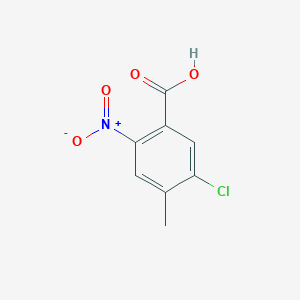
n-Fmoc-2,6-dimethyl-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Fmoc-2,6-dimethyl-DL-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,6-dimethyl-DL-phenylalanine. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2,6-dimethyl-DL-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2,6-dimethyl-DL-phenylalanine is protected using the Fmoc group. This is achieved by reacting 2,6-dimethyl-DL-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial methods may also include the use of automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
Types of Reactions: n-Fmoc-2,6-dimethyl-DL-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides, forming peptide bonds.
Substitution Reactions: The aromatic ring of the phenylalanine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling.
Substitution Reactions: Nitration can be carried out using nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products:
Deprotection: 2,6-dimethyl-DL-phenylalanine.
Coupling Reactions: Peptides containing 2,6-dimethyl-DL-phenylalanine.
Substitution Reactions: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
n-Fmoc-2,6-dimethyl-DL-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions and enzyme mechanisms.
Drug Development: It serves as a precursor for the synthesis of peptide-based drugs and therapeutic agents.
Material Science: this compound is used in the development of peptide-based hydrogels and nanomaterials for biomedical applications.
Mechanism of Action
The mechanism of action of n-Fmoc-2,6-dimethyl-DL-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, enabling the synthesis of complex peptides and proteins. The compound does not have a specific biological target or pathway but is a crucial intermediate in the synthesis of bioactive peptides.
Comparison with Similar Compounds
- n-Fmoc-2,4-dimethyl-DL-phenylalanine
- n-Fmoc-3,5-dimethyl-DL-phenylalanine
- n-Fmoc-2,6-difluoro-DL-phenylalanine
Comparison:
- n-Fmoc-2,6-dimethyl-DL-phenylalanine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence the steric and electronic properties of the compound. This can affect the reactivity and selectivity in peptide synthesis compared to other derivatives.
- n-Fmoc-2,4-dimethyl-DL-phenylalanine has methyl groups at different positions, which may result in different steric hindrance and electronic effects during reactions.
- n-Fmoc-3,5-dimethyl-DL-phenylalanine has methyl groups at the 3 and 5 positions, which can also influence its reactivity and properties.
- n-Fmoc-2,6-difluoro-DL-phenylalanine has fluorine atoms instead of methyl groups, leading to different electronic effects and potentially different reactivity in chemical reactions.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZSWVVQNNLAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

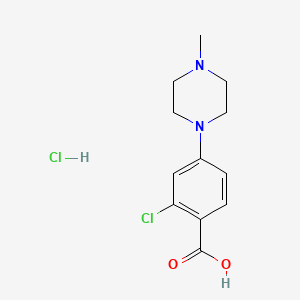
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2355634.png)
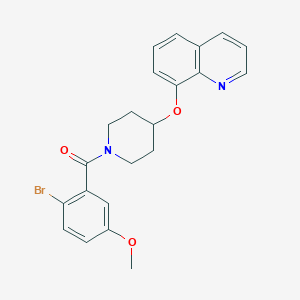
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)
![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)
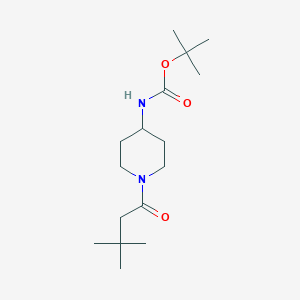
![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)
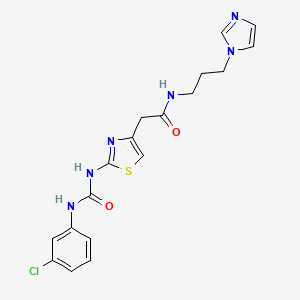
![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)
